![molecular formula C5H9ClN4O2 B6167588 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride CAS No. 1431963-70-0](/img/no-structure.png)
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
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Overview
Description
“3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride” is a heterocyclic organic compound . It consists of a 1,2,4-triazole substituted with an amino group .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of “3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride” is C5H8N4O2 . The molecular weight is 156.14 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride” include the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation .Scientific Research Applications
Inhibition of Mitochondrial and Chloroplast Function
- 3-Amino-1,2,4-triazole acts as an inhibitor of mitochondrial and chloroplast function . Its ability to disrupt these cellular organelles makes it valuable for studying energy metabolism, photosynthesis, and related processes.
Herbicide and Cotton Defoliant
- Commercial-grade 3-amino-1,2,4-triazole , which often contains catalase anti-inhibitory impurities, is employed as a herbicide and cotton defoliant . Its use in agriculture helps control unwanted plant growth and facilitates cotton harvesting.
Anticancer Research
- Researchers have designed and synthesized novel derivatives of 1,2,4-triazole, including those containing the 1H-1,2,4-triazole core . These derivatives are evaluated for their anticancer activity. While specific studies on 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride are limited, its structural similarity to other 1,2,4-triazoles suggests potential in cancer research.
Click Chemistry and Bioconjugation
- The 1,2,3-triazole motif, including 3-amino-1,2,4-triazole , plays a crucial role in click chemistry—a powerful method for bioconjugation and drug discovery . Click reactions involving 1,2,3-triazoles allow efficient coupling of biomolecules and drug candidates.
Polymer Chemistry and Materials Science
- Due to its chemical stability and aromatic character, 1,2,3-triazoles find applications in polymer chemistry and materials science . Researchers explore their use as building blocks for functional polymers and materials with tailored properties.
Supramolecular Chemistry and Fluorescent Imaging
- The hydrogen bonding ability of 1,2,3-triazoles contributes to their role in supramolecular chemistry . Additionally, these compounds can serve as fluorescent probes for imaging biological structures.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-1,2,4-triazol-3-amine, are used as starting materials in the synthesis of various drug compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various changes, depending on the specific target and the biochemical context .
Biochemical Pathways
It’s known that similar compounds can affect various pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride involves the reaction of 3-bromo-1-propanol with sodium azide to form 3-azido-1-propanol, which is then reacted with hydrazine hydrate to form 3-hydrazino-1-propanol. This intermediate is then reacted with ethyl chloroformate to form 3-(chlorocarbonyl)-1-propanol, which is then reacted with 3-amino-1H-1,2,4-triazole to form the final product, 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride.", "Starting Materials": [ "3-bromo-1-propanol", "sodium azide", "hydrazine hydrate", "ethyl chloroformate", "3-amino-1H-1,2,4-triazole", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "3-bromo-1-propanol is reacted with sodium azide in diethyl ether to form 3-azido-1-propanol.", "3-azido-1-propanol is reacted with hydrazine hydrate in water to form 3-hydrazino-1-propanol.", "3-hydrazino-1-propanol is reacted with ethyl chloroformate in diethyl ether to form 3-(chlorocarbonyl)-1-propanol.", "3-(chlorocarbonyl)-1-propanol is reacted with 3-amino-1H-1,2,4-triazole in water to form 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.", "The final product is converted to its hydrochloride salt by reacting with hydrochloric acid." ] } | |
CAS RN |
1431963-70-0 |
Product Name |
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride |
Molecular Formula |
C5H9ClN4O2 |
Molecular Weight |
192.6 |
Purity |
0 |
Origin of Product |
United States |
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